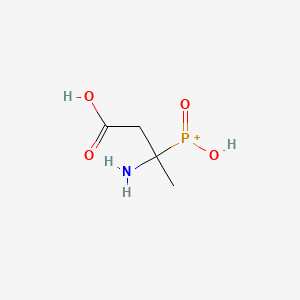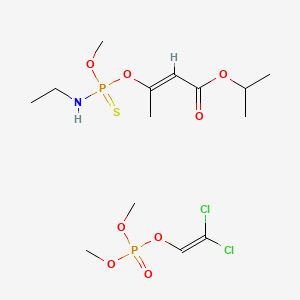![molecular formula C18H23ClFN3O4 B1239124 8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride](/img/structure/B1239124.png)
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of A-86719.1 involves several steps:
Reaction of 3-chlorotetrafluoropyridine with sodium tert-butoxide in tetrahydrofuran (THF): This produces 4-tert-butoxy-3-chloro-2,5,6-trifluoropyridine.
Dechlorination with hydrogen over palladium on carbon in methanol: This yields 4-tert-butoxy-2,3,6-trifluoropyridine.
Methylation with methyl iodide and lithium diethylamide in THF: This forms 4-tert-butoxy-2,3,6-trifluoro-5-methylpyridine.
Selective defluorination with hydrazine in refluxing propanol: This results in 4-tert-butoxy-2,5-difluoro-3-methylpyridine.
Condensation with cyclopropylacetonitrile by means of lithium diethylamide in THF: This produces 2-(4-tert-butoxy-5-fluoro-3-methyl-2-pyridyl)-2-cyclopropylacetonitrile.
Treatment with trifluoroacetic acid and phosphorus oxychloride: This yields 2-(4-chloro-5-fluoro-3-methyl-2-pyridyl)-2-cyclopropylacetonitrile.
Alcoholysis with ethanol and hydrochloric acid: This gives the corresponding ethyl ester.
Partial reduction with lithium aluminium hydride in THF: This forms the corresponding aldehyde.
Condensation with diethyl malonate by means of piperidine in refluxing ethanol: This yields ethylidenemalonate.
Cyclization by heating at 235°C in Dowtherm: This produces 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester.
Reaction with 3-(S)-(tert-butoxycarbonylamino)pyrrolidine by means of sodium bicarbonate in acetonitrile: This gives the corresponding condensation product.
Hydrolysis with lithium hydroxide in THF/water: This yields the corresponding free acid.
Deprotection with 4N hydrochloric acid in dioxane-dichloromethane: This final step produces A-86719.1.
Chemical Reactions Analysis
A-86719.1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form aldehydes and alcohols.
Substitution: It undergoes nucleophilic substitution reactions, especially involving halogen atoms.
Scientific Research Applications
A-86719.1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying DNA gyrase inhibition and developing new antibacterial agents.
Biology: It is used in research to understand bacterial resistance mechanisms and to develop new antibiotics.
Medicine: It has potential therapeutic applications in treating bacterial infections, especially those resistant to other antibiotics.
Industry: It is used in the development of new antibacterial coatings and materials.
Mechanism of Action
A-86719.1 exerts its effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. By binding to the DNA gyrase enzyme, it prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth. The molecular targets include the DNA gyrase subunits GyrA and GyrB. The pathways involved include the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
A-86719.1 is unique compared to other similar compounds due to its high potency and broad-spectrum antibacterial activity. Similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Sparfloxacin: Another fluoroquinolone with broad-spectrum activity.
Properties
Molecular Formula |
C18H23ClFN3O4 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C18H20FN3O3.ClH.H2O/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H;1H2/t11-;;/m0../s1 |
InChI Key |
HOXFHPNUPIUHBB-IDMXKUIJSA-N |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N.O.Cl |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.O.Cl |
Synonyms |
A 816719.1 A-816719.1 ABT 719 ABT-719 ABT719 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



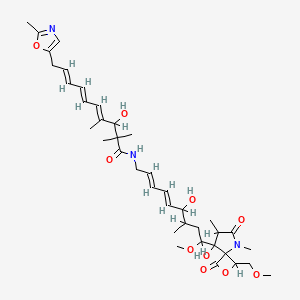
![[1-amino-4-[5-(2-amino-2-carboxyethyl)-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium](/img/structure/B1239046.png)
![(3E,5E,11E,13Z)-16-[(E)-3,9-dihydroxy-4,8-dimethyl-5-oxodec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1239049.png)
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)
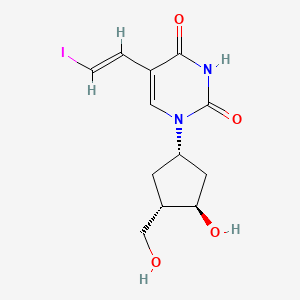
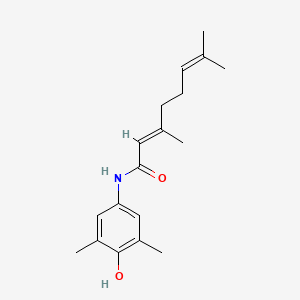
![[2-[(E)-octadec-9-enoyl]oxy-3-sulfanylpropyl] (E)-octadec-9-enoate](/img/structure/B1239053.png)
![(1R,3S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[N'-[3-(Dimethylamino)propyl]-N-ethylcarbamimidoyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239054.png)
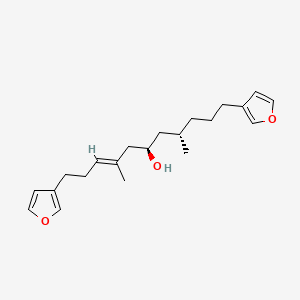
![[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate](/img/new.no-structure.jpg)
